1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride
Overview
Description
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride is a useful research compound. Its molecular formula is C14H24ClNO and its molecular weight is 257.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Highly Diastereoselective Synthesis
A study by Csatayová et al. (2011) demonstrated the use of tert-butyl sorbate in a highly diastereoselective aminohydroxylation, which is crucial for the asymmetric synthesis of complex sugars like 3,6-dideoxy-3-amino-L-talose. This synthetic pathway showcases the application of tert-butyl-based compounds in producing enantiomerically pure substances (Csatayová et al., 2011).
Polyisobutylene End-Quenching
Morgan, Martínez-Castro, and Storey (2010) explored the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations with alkoxybenzenes, including tert-butyl-based compounds. This process is vital for direct chain-end functionalization, impacting polymer synthesis and modification (Morgan et al., 2010).
Aminocarbonylation Reactivity
Marosvölgyi-Haskó et al. (2016) investigated the aminocarbonylation of para-substituted iodobenzenes, including those with tert-butyl groups, demonstrating the influence of substituents on reactivity and product formation in carbonylation reactions (Marosvölgyi-Haskó et al., 2016).
Zirconium Complexes Stability
Research by Chartres et al. (2007) on the hydrolytic stability of Zirconium complexes with tert-butyl-based amino(polyphenolic) ligands illustrates the application in stabilizing metal complexes, which is essential for catalysis and materials science (Chartres et al., 2007).
Uranyl Ion Coordination
Sopo, Goljahanpoor, and Sillanpää (2007) synthesized new aminoalkylbis(phenolate) ligands, including those with tert-butyl groups, for uranyl(VI) ion coordination. These findings contribute to the understanding of complexation and extraction studies of radioactive elements (Sopo et al., 2007).
Polyimides with Low Dielectric Constant
Chern and Tsai (2008) developed new polyimides with tert-butyl side groups, demonstrating how the introduction of tert-butyl groups affects the dielectric constant, solubility, and thermal properties of polyimides, which is crucial for electronic and aerospace applications (Chern & Tsai, 2008).
Properties
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-11-10-12(14(2,3)4)6-7-13(11)16-9-5-8-15;/h6-7,10H,5,8-9,15H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFQZQIQJBJDRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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